N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Catalog No.
S621413
CAS No.
119356-76-2
M.F
C21H23NO
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan...

CAS Number

119356-76-2

Product Name

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3

InChI Key

USRHYDPUVLEVMC-UHFFFAOYSA-N

SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

dapoxetine, dapoxetine hydrochloride, LY 210448, LY-210448, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine, Priligy

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Application in Antimicrobial Research

Specific Scientific Field: This application falls under the field of Medicinal Chemistry Research.

Summary of the Application: A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .

Methods of Application: The compounds were synthesized and then screened in vitro for their antimicrobial properties .

Results or Outcomes: The antimicrobial screening results demonstrated that compounds having 3,4,5-trimethoxy benzaldehyde, o-Br, p-CN, and m-NO2 aceto-phenone substituents were the most active ones against tested strains . QSAR investigations revealed that multi-target QSAR models were effective in describing the antimicrobial activity .

Application in Neurological Research

Specific Scientific Field: This application falls under the field of Neurological Research.

Summary of the Application: Dapoxetine has been studied for its potential effects in preventing neuronal damage and improving functional outcomes in a model of ischemic stroke . It has also been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .

Methods of Application: In the stroke model, adult male Wister rats were subjected to a sham operation or bilateral common carotid artery occlusion (BCCAO) for 30 minutes followed by 24 hours of reperfusion to induce global cerebral ischemia/reperfusion (I/R) injury . Rats were treated with vehicle or Dapoxetine 1 hour before BCCAO . In the Zika virus study, a compound library consisting of 1789 FDA-approved drugs was screened to identify potential agents with anti-ZIKV activity .

Results or Outcomes: Dapoxetine significantly ameliorated cerebral I/R-induced neurobehavioral deficits, reduced cerebral infarct volume, and histopathological damage . It also reduced lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to I/R-injured rats . In the Zika virus study, dapoxetine demonstrated a concentration-dependent antiviral effect (EC50 values ranging from 4.20 μM to 12.6 μM) and negligible cytotoxicity (CC50 > 50 μM) across diverse cell lines .

Application in Pharmacokinetic Studies

Specific Scientific Field: This application falls under the field of Pharmacokinetics.

Summary of the Application: Dapoxetine is used for the treatment of premature ejaculation. A study developed an HPLC–MS/MS method to determine the levels of dapoxetine in human plasma processed using simple protein precipitation .

Methods of Application: The method was evaluated based on its selectivity, linearity, limit of quantification, precision, accuracy, matrix effects, dilution integrity, stability, and extraction recovery .

Results or Outcomes: The validated linear ranges of dapoxetine were determined to be 2.00~1000 ng/mL in plasma, and the selectivity, precision, accuracy, dilution integrity, stability, and extraction recovery met the accepted standard . The method was successfully validated and applied to pharmacokinetic studies in healthy Chinese volunteers during the fasting and postprandial periods .

Application in Synthesis of New Compounds

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: A compound, N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, was synthesized .

Results or Outcomes: The synthesized compound has a molecular weight of 312.46 .

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is a chemical compound characterized by its complex structure, which includes a naphthalene moiety linked to a phenylpropane backbone. The compound's IUPAC name reflects its structural intricacies, highlighting the presence of dimethyl amine groups and a naphthalen-1-yloxy functional group. Its molecular formula is C21H23NOC_{21}H_{23}NO, and it has been assigned the CAS number 119356-76-2. This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications, particularly as a selective serotonin reuptake inhibitor (SSRI) .

  • Halogenation: The initial step often includes the halogenation of 3-(naphthalen-1-yloxy)-1-phenylpropane-1-ol using reagents such as thionyl chloride or phosphorus trichloride to introduce halogen atoms into the molecule .
  • Amine Formation: Following halogenation, the resulting intermediate undergoes nucleophilic substitution with dimethylamine to form the final amine product .
  • Salt Formation: The compound can also be converted into its pharmaceutically acceptable salt forms, enhancing its solubility and stability for therapeutic use .

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine exhibits significant biological activity primarily through its action as a selective serotonin reuptake inhibitor. It has been shown to inhibit the serotonin transporter, leading to increased serotonin levels in the synaptic cleft, which enhances serotonergic neurotransmission . This mechanism underlies its potential therapeutic applications in treating mood disorders and other conditions related to serotonin dysregulation.

Additionally, studies have indicated that this compound interacts with cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are crucial for drug metabolism . Its influence on cellular signaling pathways suggests further implications in neuroprotection and synaptic plasticity.

The synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine can be achieved through several methods:

  • Direct Synthesis: A method involves converting 3-(naphthalen-1-yloxy)-1-phenylpropane-1-ol into the target compound using halogenating agents followed by treatment with dimethylamine .
  • Enantiomeric Purity: Special attention is given to producing the (S)-(+)-enantiomer of the compound, which has been shown to possess higher pharmacological activity compared to its counterparts .
  • Pharmaceutical Salt Preparation: The synthesis can also include steps for forming stable salt forms that improve bioavailability for clinical applications .

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine has several notable applications:

  • Pharmacological Use: Primarily studied for its potential as an antidepressant due to its selective serotonin reuptake inhibition properties.
  • Research Tool: Utilized in neuroscience research to understand serotonin-related pathways and their implications in various psychiatric disorders .
  • Antimicrobial Research: Preliminary studies have explored its derivatives for antimicrobial properties, indicating possible broader applications in treating infections .

Interaction studies of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine have focused on its pharmacokinetics and metabolic pathways:

  • Cytochrome P450 Interactions: Research indicates significant interactions with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs and necessitating careful consideration in polypharmacy scenarios .
  • Neuroprotective Effects: Studies have demonstrated that this compound may enhance neuroprotective mechanisms in models of ischemic injury, suggesting therapeutic potential beyond mood disorders .

Several compounds share structural similarities with N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, including:

Compound NameStructural FeaturesUnique Aspects
DapoxetineSelective serotonin reuptake inhibitorFirst FDA-approved SSRI for premature ejaculation
DesvenlafaxineSerotonin-norepinephrine reuptake inhibitorDual action on serotonin and norepinephrine transporters
VenlafaxineSimilar dual action as DesvenlafaxineBroad spectrum antidepressant properties

These compounds are characterized by their varying mechanisms of action and clinical applications, with N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amines' unique naphthalene-based structure distinguishing it from others in terms of specificity and potential side effects.

XLogP3

5.1

Other CAS

119356-76-2

Dates

Modify: 2023-08-15

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